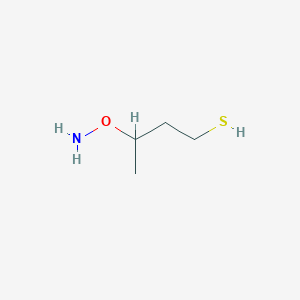
3-(Aminooxy)butane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminooxy)butane-1-thiol is a chemical compound with the molecular formula C4H11NOS It is a thiol, which means it contains a sulfhydryl (-SH) group, and an aminooxy group (-ONH2)
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Aminooxy)butane-1-thiol can be synthesized through several methods. One common approach involves the reaction of butane-1-thiol with hydroxylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Aminooxy)butane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form simpler thiols or amines.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Disulfides, sulfonic acids.
Reduction Products: Simpler thiols, amines.
Substitution Products: Various derivatives depending on the substituent used.
Scientific Research Applications
3-(Aminooxy)butane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a radioprotector.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Aminooxy)butane-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modifications that affect protein function. The aminooxy group can react with carbonyl groups in biomolecules, forming stable oxime linkages. These interactions can influence cellular pathways and processes, making the compound useful in research and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Butane-1-thiol: Similar structure but lacks the aminooxy group.
3-(Aminooxy)-1-propanethiol: Similar but with a shorter carbon chain.
Cysteamine: Contains both amino and thiol groups but with a different structure.
Uniqueness
3-(Aminooxy)butane-1-thiol is unique due to the presence of both the thiol and aminooxy groups, which confer distinct reactivity and versatility. This combination allows for a wide range of chemical modifications and applications that are not possible with simpler thiols or amines.
Properties
Molecular Formula |
C4H11NOS |
|---|---|
Molecular Weight |
121.20 g/mol |
IUPAC Name |
O-(4-sulfanylbutan-2-yl)hydroxylamine |
InChI |
InChI=1S/C4H11NOS/c1-4(6-5)2-3-7/h4,7H,2-3,5H2,1H3 |
InChI Key |
ZBWASMUZSLYFQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCS)ON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6-Methylbenzo[d]isoxazol-3-yl)methanamine](/img/structure/B12861357.png)
![Phosphorus(1+), triethoxy[(3-fluorophenyl)methyl]-, (T-4)-](/img/structure/B12861360.png)


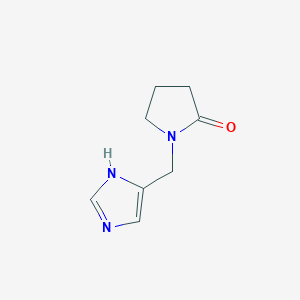
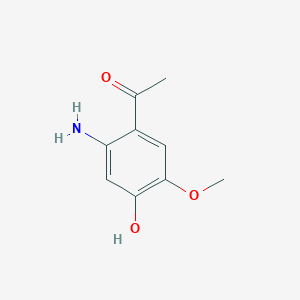
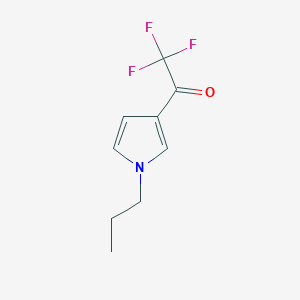

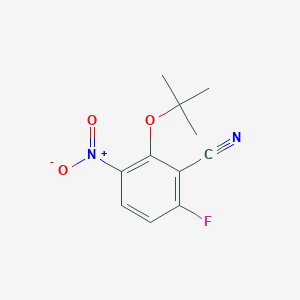

![sodium;(2Z)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate](/img/structure/B12861399.png)
![4-[3-Methyl-4-oxo-thiazolidin-(2E)-ylideneamino]-benzoic acid methyl ester](/img/structure/B12861410.png)

![2-Chloro-6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12861416.png)
